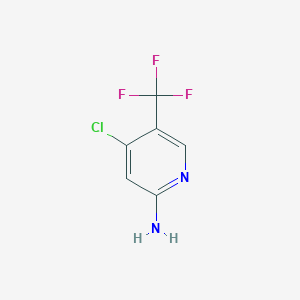

4-Chloro-5-(trifluoromethyl)pyridin-2-amine

Description

The exact mass of the compound 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-5-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUCYMYJBXSLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-65-8 | |

| Record name | 4-chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-65-8)

Introduction

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the presence of a chlorine atom, an amine group, and a trifluoromethyl group on the pyridine core, make it a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug discovery. The CAS number for this compound is 1227581-65-8 [1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is crucial for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1227581-65-8 | [1][2] |

| Molecular Formula | C₆H₄ClF₃N₂ | |

| Molecular Weight | 196.56 g/mol | |

| IUPAC Name | 4-chloro-5-(trifluoromethyl)-2-pyridinylamine | |

| Appearance | Off-white to light yellow solid (typical) | |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. | [3] |

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine typically involves a multi-step process. A common and logical synthetic pathway commences with a dichlorinated pyridine precursor, followed by a regioselective nucleophilic aromatic substitution.

Synthetic Workflow Diagram

Caption: General synthetic workflow for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Detailed Synthesis Protocol (Based on a related isomer)

The following protocol is adapted from the synthesis of the isomeric 2-amino-3-chloro-5-trifluoromethylpyridine and represents a viable method for the target compound, likely requiring optimization of reaction conditions.

Materials:

-

2,4-Dichloro-5-(trifluoromethyl)pyridine

-

28% Aqueous ammonia

-

Ethanol

-

Autoclave or sealed reaction vessel

Procedure:

-

In a suitable autoclave, combine 2,4-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) and 28% aqueous ammonia (4-10 equivalents) in ethanol.

-

Seal the vessel and heat the mixture to 100-125°C for 5-24 hours. The internal pressure will increase upon heating.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the reaction vessel to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration.

-

Wash the collected solid with water to remove any remaining salts.

-

Dry the product under vacuum to yield 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Causality of Experimental Choices:

-

The use of an excess of aqueous ammonia drives the reaction towards the desired mono-aminated product and helps to neutralize the HCl formed as a byproduct.

-

The reaction is conducted under heat and pressure to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position in such systems, leading to the desired regioselectivity.

Reactivity and Key Chemical Transformations

The chemical reactivity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is dictated by its functional groups: the nucleophilic amino group, the electrophilic chlorinated carbon center, and the electron-withdrawing trifluoromethyl group which activates the pyridine ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen. This allows for the introduction of a wide range of functional groups.

Caption: Nucleophilic Aromatic Substitution (SNA_r) on the title compound.

Mechanistic Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The chloro-substituent also enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a halogenated and trifluoromethyl-substituted aminopyridine derivative. This class of compounds holds significant interest in medicinal chemistry and agrochemical research due to the unique properties imparted by the pyridine scaffold and its substituents. The electron-withdrawing nature of the chlorine atom and the trifluoromethyl group can significantly influence the compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. As such, a thorough understanding of its physical and chemical properties is paramount for its effective application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, offering both available data and standardized methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, enabling informed decisions in experimental design and application.

Core Physical and Chemical Data

A summary of the fundamental physicochemical properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is presented below. It is critical to note that while some properties are readily available from suppliers, others, such as the melting point and solubility, are not consistently reported and may require experimental determination.

| Property | Value | Source |

| CAS Number | 1227581-65-8 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [2] |

| Molecular Weight | 196.56 g/mol | [2] |

| Appearance | White to off-white powder | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [2] |

| Solubility | Data not available | |

| pKa | Data not available |

Structural and Spectroscopic Characterization

The unique structural features of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be elucidated through various spectroscopic techniques. While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, trifluoromethyl, and amino groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, providing a clear indication of its presence.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is expected to show characteristic absorption bands for:

-

N-H stretching: Around 3300-3500 cm⁻¹, indicative of the primary amine group.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C-F stretching: Strong absorption bands between 1000 and 1350 cm⁻¹ are characteristic of the trifluoromethyl group.[3]

-

Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

Experimental Protocols for Physicochemical Characterization

For properties where experimental data is unavailable, standardized protocols are essential for accurate determination. The following section details methodologies based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Principle: This method involves heating a small sample of the substance and observing the temperature at which the phase transition from solid to liquid occurs.[5][6]

Apparatus:

-

Capillary tube melting point apparatus

-

Calibrated thermometer or digital temperature sensor

Procedure:

-

A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Water Solubility Determination (OECD Guideline 105)

Solubility is a critical parameter influencing the bioavailability and environmental fate of a compound.

Principle: The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[7][8] A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

-

Constant temperature water bath or shaker

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted.

-

The concentration of the substance in the diluted solution is determined using a validated analytical method.

Figure 2: Workflow for Water Solubility Determination.

pKa Determination

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Principle: Potentiometric titration is a common method for pKa determination.[9] A solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.

Apparatus:

-

pH meter with a combination electrode

-

Autotitrator or burette

-

Stirrer

Procedure:

-

A known concentration of the substance is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is recorded after each addition of the titrant.

-

The pKa is calculated from the titration curve, typically as the pH at the half-equivalence point.

Stability and Storage

Based on supplier recommendations, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine should be stored at 2-8°C under an inert atmosphere.[2] This suggests that the compound may be sensitive to heat, light, or moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a refrigerator or cold room, protected from light.

Applications in Research and Development

Substituted aminopyridines are a well-established class of compounds with diverse applications in drug discovery and agrochemical development.

-

Medicinal Chemistry: The aminopyridine scaffold is present in numerous approved drugs. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.

-

Agrochemicals: Trifluoromethylpyridine derivatives are key intermediates in the synthesis of various herbicides and pesticides.[10] The specific substitution pattern of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine makes it a potential building block for novel agrochemicals.

Safety and Handling

While a specific safety data sheet for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is not widely available, data for closely related compounds suggest that it should be handled with care. The hydrochloride salt of a similar isomer is listed as a warning with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable building block for the development of new pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its known physical properties and has outlined standard methodologies for the experimental determination of key parameters. By understanding and applying this information, researchers can effectively utilize this compound in their research and development endeavors.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link][7][8]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link][9]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications. Retrieved from [Link]

-

OECD. (2009). OECD Guidelines for Testing Chemicals. Retrieved from [Link]

-

Al-Iraqi, M. A., & Al-Amoudi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 536-549. [Link]

-

OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Publishing. [Link][5]

-

Analytice. (2022). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][11]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link][12]

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

OECD. (2015). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

Al-Iraqi, M. A., & Al-Amoudi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 536-549. [Link]

-

ResearchGate. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

-

The Journal of Physical Chemistry. (1957). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

NIH. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]

-

北京欣恒研科技有限公司. (n.d.). 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link][1]

-

The Journal of Physical Chemistry. (1957). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link][3]

-

Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Retrieved from [10]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

ResearchGate. (n.d.). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Retrieved from [Link]

-

ACS Publications. (2025). Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Retrieved from [Link]

-

Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Retrieved from [14]

-

Amerigo Scientific. (n.d.). 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Retrieved from [Link]

Sources

- 1. 4-Chloro-5-(trifluoromethyl)pyridin-2-amine - CAS:1227581-65-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1227581-65-8|4-Chloro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Книги [books.google.bg]

- 8. oecd.org [oecd.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern imparts specific electronic and conformational properties, making it a valuable building block for the synthesis of novel bioactive molecules. This document will delve into the compound's chemical structure, physicochemical properties, synthetic methodologies, and detailed analytical characterization.

Chemical Identity and Physicochemical Properties

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine carrying an amino group at the 2-position, a chloro group at the 4-position, and a trifluoromethyl group at the 5-position. The presence of both an electron-donating amino group and electron-withdrawing chloro and trifluoromethyl groups on the pyridine ring results in a unique electronic distribution that influences its reactivity and potential biological activity.

Table 1: Chemical and Physical Properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

| Property | Value | Source |

| IUPAC Name | 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | N/A |

| CAS Number | 1227581-65-8 | [1][2][3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents like DMSO, methanol, dichloromethane | Inferred |

Chemical Structure and Visualization

The chemical structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is fundamental to its properties and reactivity. The spatial arrangement of the substituents on the pyridine ring is depicted below.

Caption: 2D Chemical Structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Synthesis Strategies

The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be approached through several routes, typically involving the construction of the substituted pyridine ring or the modification of a pre-existing pyridine core. A plausible and commonly employed strategy involves the amination of a corresponding polychlorinated trifluoromethylpyridine precursor.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A logical synthetic pathway to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine involves the selective amination of a 2,4-dichloro-5-(trifluoromethyl)pyridine intermediate. The greater electrophilicity of the C2 and C6 positions in pyridines makes them more susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group further activates the ring towards nucleophilic substitution.

Caption: General workflow for the synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol (Hypothetical)

Reaction:

Starting Material: 2,4-Dichloro-5-(trifluoromethyl)pyridine Reagent: Aqueous Ammonia (e.g., 28-30%) Solvent: A polar, aprotic solvent such as Dioxane or N,N-Dimethylformamide (DMF) may be used to improve solubility. Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 100-150 °C) to facilitate the substitution.

Step-by-Step Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and a significant excess of aqueous ammonia (10-20 eq). A co-solvent like dioxane can be added to ensure homogeneity.

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. The reaction mixture is then typically diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Causality behind Experimental Choices:

-

Excess Ammonia: Using a large excess of ammonia drives the reaction towards the formation of the mono-aminated product and minimizes the formation of di-aminated byproducts.

-

Elevated Temperature and Pressure: Nucleophilic aromatic substitution on an electron-rich pyridine ring can be sluggish. Elevated temperatures and the resulting increase in pressure are necessary to overcome the activation energy of the reaction.

-

Polar Solvent: A polar solvent is generally used to dissolve the reactants and facilitate the interaction between the nucleophile and the substrate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. The following techniques are critical for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this molecule. ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular framework.

Table 2: Predicted NMR Spectral Data for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.5 - 7.0 | s (broad) | - | NH₂ |

| ~6.8 - 7.2 | s | - | H-3 | |

| ~8.0 - 8.4 | s | - | H-6 | |

| ¹³C | ~160 | s | - | C-2 |

| ~105 | s | - | C-3 | |

| ~145 | s | - | C-4 | |

| ~118 | q | ~270 | C-5 (CF₃) | |

| ~148 | q | ~5 | C-6 | |

| ~123 | q | ~275 | CF₃ | |

| ¹⁹F | ~ -60 to -70 | s | - | CF₃ |

Interpretation Insights:

-

¹H NMR: The two aromatic protons will appear as singlets due to the substitution pattern. The amino protons will likely be a broad singlet.

-

¹³C NMR: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

¹⁹F NMR: A single sharp signal is expected for the trifluoromethyl group. Its chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1640 - 1600 | Medium to Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |

| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group |

| 850 - 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

-

High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, confirming the molecular formula C₆H₄ClF₃N₂.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of chlorine, the trifluoromethyl group, or HCN from the pyridine ring.

Safety and Handling

4-Chloro-5-(trifluoromethyl)pyridin-2-amine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

Substituted pyridines, particularly those containing fluorine, are privileged scaffolds in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. 4-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors, GPCR modulators, and other therapeutic agents. The chloro and amino groups provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.[6]

Conclusion

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthetic route, and a comprehensive analytical characterization strategy. The provided data and protocols are intended to serve as a foundational resource for researchers working with this important building block.

References

-

Journal of Medicinal Chemistry. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Available at: [Link]

-

Appretech Scientific Limited. 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine. Available at: [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Google Patents. (12) United States Patent. Available at: [Link]

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

- Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

Sources

- 1. 1227581-65-8|4-Chloro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 1201657-24-0 | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 4-chloro-5-(trifluoromethyl)pyridin-2-amine - CAS:1227581-65-8 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Determination of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal and agricultural chemistry. A thorough understanding of its solubility is a critical prerequisite for its application in drug discovery and development, influencing everything from biological screening to formulation. This guide provides a comprehensive framework for researchers to determine the solubility of this compound. It moves beyond a simple data sheet to offer a detailed exposition on the underlying physicochemical principles that govern its solubility, a step-by-step protocol for experimental determination via the gold-standard shake-flask method, and a robust analytical procedure for quantification. This document is designed to empower scientists to generate high-quality, reproducible solubility data, ensuring a solid foundation for subsequent research and development activities.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, poor solubility can become a significant bottleneck, leading to challenges in in vitro assay reliability, formulation for in vivo studies, and ultimately, bioavailability.[1][2][3] This guide addresses the current information gap by providing a first-principles approach to understanding and experimentally determining the solubility profile of this molecule.

Physicochemical Characterization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

A molecule's structure dictates its properties. Understanding the key features of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is essential to predicting and interpreting its solubility behavior.

| Property | Value / Structure | Source |

| CAS Number | 1227581-65-8 | [4] |

| Molecular Formula | C₆H₄ClF₃N₂ | PubChem |

| Molecular Weight | 196.56 g/mol | PubChem |

| Chemical Structure |  | N/A |

| Predicted pKa | Not publicly available; requires experimental or computational determination. | N/A |

| Predicted logP | Not publicly available; requires experimental or computational determination. | N/A |

Structural Influences on Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at low pH, which would dramatically increase aqueous solubility.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents like water and alcohols.

-

Chloro Group (-Cl): This electron-withdrawing group increases the molecule's lipophilicity (fat-solubility) and reduces its basicity compared to unsubstituted 2-aminopyridine.

-

Trifluoromethyl Group (-CF₃): This is a strongly lipophilic and electron-withdrawing group. Its presence is expected to significantly decrease aqueous solubility while potentially improving solubility in non-polar organic solvents. The combined effect of these substituents makes predicting solubility challenging and underscores the need for empirical measurement.[5]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, two types of solubility are commonly measured: thermodynamic and kinetic.[2][3][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. It is determined by starting with the solid material and is crucial for formulation and biopharmaceutical classification.[1][3]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a measure of precipitation tendency rather than true equilibrium.[6][7] While useful for high-throughput screening, it can often overestimate the true solubility.[6]

This guide focuses on the determination of thermodynamic solubility , which provides the most accurate and fundamental data for drug development decisions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[1] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment

-

4-Chloro-5-(trifluoromethyl)pyridin-2-amine (solid, high purity)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, methanol, acetonitrile, ethanol)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

HPLC-grade solvents for mobile phase

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-Chloro-5-(trifluoromethyl)pyridin-2-amine to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg into 1 mL of solvent).

-

Rationale: Ensuring excess solid is present is fundamental to achieving a saturated solution at equilibrium.

-

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium.

-

Expert Insight: While 24 hours is often sufficient, a 48-hour or even 72-hour incubation is recommended for crystalline compounds to ensure true equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer increasing.[2]

-

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Rationale: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial for analysis.

-

Trustworthiness: Pre-wetting the syringe filter with a small amount of the supernatant before collecting the final sample can help minimize drug loss due to non-specific binding to the filter membrane.

-

-

Dilution & Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the sample using the HPLC-UV method described below.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is paramount for accurate solubility determination. Reversed-phase HPLC with UV detection is a widely accessible and reliable technique for quantifying substituted pyridines.[8][9][10]

Proposed HPLC-UV Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic (e.g., 60% A, 40% B) or a shallow gradient, to be optimized. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detection | 254 nm (or wavelength of maximum absorbance, λmax) |

Calibration and Quantification

-

Stock Solution: Prepare a stock solution of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase. The concentration range should bracket the expected solubility.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.995 for a valid calibration.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment. Use the peak area and the calibration curve equation to calculate the concentration in the diluted sample.

-

Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Report the result in units such as µg/mL or mM.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Replicate 1 | Replicate 2 | Replicate 3 | Average ± SD |

| pH 7.4 PBS | 25 | Experimental Data | Calculated Data | ||||

| Deionized Water | 25 | Experimental Data | Calculated Data | ||||

| Methanol | 25 | Experimental Data | Calculated Data | ||||

| Acetonitrile | 25 | Experimental Data | Calculated Data | ||||

| Ethanol | 25 | Experimental Data | Calculated Data |

Performing experiments in triplicate is highly recommended to assess the reproducibility of the results.

Conclusion

References

-

Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695-703. ([Link])

-

Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440. ([Link])

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for 2-Aminopyridine on Chromni™. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. ([Link])

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Petinaras, I., et al. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 59(10), 4346-4357. ([Link])

-

Zhang, M., & Ekins, S. (2008). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics, 5(5), 745-755. ([Link])

-

Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]

-

Pliego, J. R. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. ([Link])

-

Yildiz, I., & Yalcin, I. (2006). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 7(7), 257-270. ([Link])

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]

-

Physical Sciences Data Infrastructure. (2026, January 12). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. 1227581-65-8|4-Chloro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a halogenated aminopyridine derivative. Compounds within this chemical family are significant building blocks in the pharmaceutical and agrochemical industries.[1] The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity, making it a valuable moiety in drug design.[1] However, the combination of a pyridine ring, an amino group, and halogen substituents also necessitates a robust understanding of its potential hazards and dictates stringent handling protocols.

The trifluoromethylpyridine (TFMP) moiety is found in numerous active compounds, and its unique electronic properties contribute to their biological activity.[1] The safe and effective use of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in research and development hinges on a proactive and informed approach to safety.

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is anticipated to be a hazardous substance.[2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

The toxicological properties of many aminopyridine derivatives are not fully characterized, but they are known to be bioactive. Therefore, it is prudent to treat this compound with a high degree of caution.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling. The following table summarizes the known and predicted properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and its close isomers.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | [5] |

| Molecular Weight | 196.56 g/mol | [6] |

| Physical State | Solid (predicted) | [7] |

| Melting Point | 86-90 °C (for isomer 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) | [3] |

| Boiling Point | No specific data available | |

| Solubility | Likely soluble in some organic solvents like ethanol and dichloromethane; limited solubility in water is expected. | [7] |

The Hierarchy of Controls: A Proactive Safety Framework

A systematic approach to minimizing chemical exposure is crucial. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.

Caption: The Hierarchy of Controls for chemical safety.

Safe Handling and Storage Protocols

Engineering Controls

-

Ventilation: All work with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the last line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves are required. Due to the potential for skin absorption, double gloving is recommended. Inspect gloves for any signs of degradation or perforation before and during use.

-

Body Protection: A flame-retardant lab coat, fully buttoned, is required.

-

Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[3]

-

Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling, before eating, drinking, smoking, or using the restroom.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Storage

-

Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[3]

-

Temperature: For long-term storage, refrigeration or freezing in an inert atmosphere is recommended to maintain chemical stability.[3]

-

Segregation: Store away from incompatible materials.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: Emergency response workflow for chemical exposure.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

-

In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Management and Waste Disposal

Spill Response

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

Waste Disposal

-

All waste containing 4-Chloro-5-(trifluoromethyl)pyridin-2-amine must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.

Reactivity and Decomposition

-

Reactivity: As an aminopyridine, this compound can react with strong oxidizing agents and strong acids. The trifluoromethyl group is electron-withdrawing, which can affect the reactivity of the pyridine ring and the amino group.[10]

-

Thermal Decomposition: When heated to decomposition, halogenated organic compounds can emit toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3][4]

Conclusion

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards and implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate risks and ensure a safe laboratory environment. A culture of safety, underscored by thorough training and adherence to established procedures, is paramount when working with this and other potentially hazardous compounds.

References

- Nishimura, K., & Sasabe, H. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851–4860.

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

-

GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]

- Wang, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Case Reports in Emergency Medicine, 2022, 1-4.

-

University of Toronto Environmental Health & Safety. (n.d.). Emergency Response Procedure For Radioactive Material Spill. Retrieved from [Link]

- Zhu, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

-

ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1095824-77-3|5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price & Quality Assurance [pipzine-chem.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No: 1227581-65-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Compound Identification and Hazard Overview

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science, often utilized in the synthesis of complex organic molecules.[1][2] Its specific combination of chloro, trifluoromethyl, and amine functional groups imparts unique reactivity, but also necessitates a thorough understanding of its hazard profile.

A comprehensive risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound is classified as hazardous, warranting specific precautions to mitigate exposure risks.[3]

Table 1: GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Synthesized from multiple supplier safety data sheets.[4][5]

The primary hazard pictogram associated with these classifications is the GHS07 Exclamation Mark, which indicates that the substance is an irritant, skin sensitizer, and may be harmful.[6]

Caption: GHS Hazard Profile for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Toxicological Profile and Exposure Pathways

Understanding the "why" behind the hazard statements is critical for fostering a true safety culture. The compound's reactivity and ability to penetrate biological membranes are the basis for its toxicological properties.

-

Acute Toxicity (Oral, Dermal, Inhalation): The "Category 4" classification indicates that acute exposure through ingestion, skin contact, or inhalation can lead to significant, though not immediately fatal, adverse health effects.[4][5] The trifluoromethyl group can enhance lipid solubility, potentially facilitating absorption. Symptoms upon acute exposure may include gastrointestinal distress, nausea, and vomiting if ingested.[3]

-

Skin and Eye Irritation: As a Category 2 irritant, direct contact with the skin can cause inflammation, redness, and discomfort.[4] The chemical's structure allows it to interact with proteins and lipids in the skin, disrupting normal function. In the eyes, this can lead to serious, potentially painful, irritation.[4][5] The causality stems from the chemical's ability to denature proteins and disrupt the delicate epithelial tissues of the eyes.

-

Respiratory Irritation: Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[4][5] This is a direct consequence of the compound depositing on and reacting with the surfaces of the respiratory system.

Proactive Safety Protocols: Handling and Exposure Control

Given the toxicological profile, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and release of dust into the laboratory environment.

-

Ventilation: All handling of solid 4-Chloro-5-(trifluoromethyl)pyridin-2-amine must be performed in a certified chemical fume hood. This is non-negotiable. The fume hood provides constant airflow to capture and exhaust any dust particles, preventing them from entering the operator's breathing zone.

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the vicinity of the workstation.[7] This ensures that in the event of accidental contact, immediate decontamination can be initiated.

Laboratory Handling Protocol

This protocol is designed to be a self-validating system, where each step logically reinforces safety based on the compound's properties.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE: Wear all required PPE as outlined in Section 4. This must be done before entering the handling area.

-

Weighing: When weighing the solid, use a low-turbulence enclosure if available, or perform the task deep within the fume hood. Use anti-static weigh boats to prevent the fine powder from dispersing due to static electricity.

-

Dispensing: Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Handle the material gently to avoid creating airborne dust.

-

Post-Handling: Tightly close the container immediately after use.[7] Decontaminate all tools and the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

-

Waste Disposal: Dispose of contaminated materials, including gloves and weigh boats, in a clearly labeled hazardous waste container according to institutional and local regulations.[3][4]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected to provide a robust barrier against the specific hazards of this compound.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.

-

Skin Protection:

-

Gloves: Wear nitrile gloves. Double-gloving is recommended during extensive handling. Inspect gloves for any tears or punctures before use.

-

Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect street clothes and underlying skin.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[4]

Caption: Personal Protective Equipment (PPE) selection workflow.

Emergency Response and First Aid

Immediate and correct action during an emergency can significantly reduce the severity of an exposure.

Table 2: First-Aid Measures

| Exposure Route | Protocol | Causality |

| Inhalation | 1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult or has stopped, provide artificial respiration.[3] 3. Seek immediate medical attention.[4] | To remove the individual from the source of exposure and restore oxygenation. |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[4] 3. If skin irritation persists, seek medical advice.[4] | To physically remove the chemical from the skin surface and dilute any remaining residue, minimizing irritation and absorption. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention. | To dilute and flush the irritant from the delicate eye tissues, preventing serious damage. |

| Ingestion | 1. Rinse mouth thoroughly with water.[3] 2. Do NOT induce vomiting.[3] 3. Call a poison control center or doctor immediately for treatment advice.[3][4] | Inducing vomiting can cause further damage to the esophagus. Professional medical advice is crucial for managing internal exposure. |

Accidental Release and Spill Cleanup Protocol

A calm and methodical response is key to managing a spill effectively.

Caption: Workflow for responding to a solid chemical spill.

Stability, Storage, and Incompatibilities

-

Stability: The compound is stable under normal laboratory conditions and recommended storage.[4]

-

Conditions to Avoid: Avoid the formation of dust.[4] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Keep away from strong oxidizing agents, which could react exothermically with the amine group.[4]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Storage at room temperature is generally acceptable.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1227581-65-8[1] |

| Molecular Formula | C₆H₄ClF₃N₂ |

| Appearance | Solid |

| Storage Temperature | Room Temperature, in a dry sealed environment |

References

-

GHS Classification (Rev.11, 2025) Summary. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

GHS Hazardous Chemical Information List. Safe Work Australia. Available from: [Link]

-

GHS Classification Summary (Rev.9, 2021). PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Chemical Hazard Classification (GHS). Division of Research Safety, University of Illinois. Available from: [Link]

-

6-Chloro-5-(trifluoromethyl)pyridin-2-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]

Sources

- 1. 1227581-65-8|4-Chloro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Analysis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel chemical entity, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-65-8). This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and structural features, stemming from the interplay of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and chloro substituents on the pyridine core. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-tested protocols for sample preparation and data acquisition are provided to ensure reproducibility and scientific rigor.

Introduction: The Structural Significance of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative. The strategic placement of a chloro group, a trifluoromethyl group, and an amino group on the pyridine ring creates a molecule with distinct electronic properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, properties that are highly desirable in drug discovery.

Accurate and unambiguous structural confirmation is the cornerstone of any chemical research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to elucidate the molecular structure and purity of a synthesized compound. This guide serves as a practical resource for scientists working with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, offering a detailed analysis of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is expected to be relatively simple, providing key information about the protons on the pyridine ring and the amino group.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | Singlet | H-6 |

| ~ 6.5 - 6.7 | Singlet | H-3 |

| ~ 5.0 - 6.0 | Broad Singlet | NH₂ |

Interpretation:

-

The pyridine ring protons, H-3 and H-6, are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The downfield shift of H-6 is anticipated due to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group at the 5-position.

-

The amino protons (NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm this signal, as it will cause the NH₂ peak to disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic quartet splitting for the CF₃ carbon and the adjacent carbon atom (C-5).

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 158 | Singlet | C-2 |

| ~ 148 | Singlet | C-6 |

| ~ 140 (quartet) | Quartet (¹JCF ≈ 270 Hz) | CF₃ |

| ~ 125 | Singlet | C-4 |

| ~ 120 (quartet) | Quartet (²JCCF ≈ 35 Hz) | C-5 |

| ~ 110 | Singlet | C-3 |

Interpretation:

-

The carbon attached to the amino group (C-2) is expected to be significantly deshielded.

-

The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant.

-

The carbon atom at the 5-position will also exhibit a quartet splitting pattern due to two-bond coupling with the fluorine atoms of the CF₃ group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1620 - 1580 | Strong | C=C and C=N stretching of the pyridine ring |

| 1350 - 1100 | Strong, Multiple Bands | C-F stretching of the trifluoromethyl group |

| 850 - 750 | Strong | C-Cl stretching |

Interpretation:

-

The characteristic double peak in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine.

-

The strong absorptions in the 1350-1100 cm⁻¹ range are definitive for the C-F bonds of the trifluoromethyl group.

-

The presence of a strong band in the lower frequency region will confirm the C-Cl bond.

Experimental Protocol for IR Data Acquisition

Caption: Experimental workflows for solid-state IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and provides valuable information about its structural integrity through fragmentation patterns.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₆H₄ClF₃N₂), which is approximately 196.56 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

-

Key Fragmentation Pathways: Fragmentation is likely to occur through the loss of small, stable molecules or radicals. Potential fragmentation includes the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule from the pyridine ring, or cleavage of the trifluoromethyl group.

Experimental Protocol for MS Data Acquisition

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: A Unified Spectroscopic Portrait

The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecular skeleton, while ¹⁹F NMR provides a direct probe for the trifluoromethyl group. IR spectroscopy offers a rapid confirmation of the key functional groups, particularly the primary amine and the C-F bonds. Finally, mass spectrometry unequivocally determines the molecular weight and provides corroborating structural information through its fragmentation pattern and isotopic distribution. The methodologies and expected spectral data presented in this guide are intended to facilitate the research of scientists and drug development professionals engaged in the synthesis and application of this promising chemical entity.

References

Note: As of the date of this publication, specific peer-reviewed articles detailing the complete experimental spectroscopic data for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 1227581-65-8) are not widely available in the public domain. The presented data is based on established principles of spectroscopic interpretation for analogous structures. Researchers are encouraged to consult commercial supplier documentation, such as that from BLDpharm, which may provide access to analytical data upon request.

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine

Abstract